3-(1-tert-butyl-1H-imidazol-5-yl)piperidine

Medicinal Chemistry Scaffold-based drug design Kinase inhibitor library

Differentiated imidazolyl-piperidine building block featuring 5-yl imidazole attachment for distinct hinge-region H-bond geometry, tert-butyl N-substituent for metabolic stability via steric shielding, and racemic 3-piperidine enabling enantiomer-dependent SAR. Claimed in Merck kinase modulator patents (PCT/US2013/070258) for p70S6K inhibition. Suited for fragment screening, parallel amide/sulfonamide library synthesis, and comparative CYP450 intrinsic clearance studies against N-methyl and N-isopropyl analogs.

Molecular Formula C12H21N3
Molecular Weight 207.321
CAS No. 1603236-39-0
Cat. No. B2720657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-tert-butyl-1H-imidazol-5-yl)piperidine
CAS1603236-39-0
Molecular FormulaC12H21N3
Molecular Weight207.321
Structural Identifiers
SMILESCC(C)(C)N1C=NC=C1C2CCCNC2
InChIInChI=1S/C12H21N3/c1-12(2,3)15-9-14-8-11(15)10-5-4-6-13-7-10/h8-10,13H,4-7H2,1-3H3
InChIKeyUAARGWUGNRLZEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-tert-Butyl-1H-imidazol-5-yl)piperidine (CAS 1603236-39-0): Chemical Identity and Scaffold Classification for Procurement


3-(1-tert-Butyl-1H-imidazol-5-yl)piperidine (CAS 1603236-39-0) is a heterocyclic small-molecule building block composed of a piperidine ring linked at the 3-position to the 5-position of a 1-tert-butyl-1H-imidazole moiety [1]. With molecular formula C12H21N3 and molecular weight 207.32 g/mol [2], the compound belongs to the imidazolyl-piperidine structural class frequently employed in medicinal chemistry for kinase inhibitor and GPCR-targeted library synthesis [3]. Commercial sources supply this compound as a powder at ≥95% purity (HPLC) , positioning it as a fragment or scaffold intermediate rather than a finished active pharmaceutical ingredient.

Why Imidazolyl-Piperidine Building Blocks Cannot Be Interchanged: The Case for 3-(1-tert-Butyl-1H-imidazol-5-yl)piperidine


Within the imidazolyl-piperidine scaffold family, three structural variables critically determine downstream synthetic utility and target engagement: (i) the imidazole substitution position (4-yl vs. 5-yl vs. 2-yl), (ii) the N-substituent identity (tert-butyl vs. methyl, isopropyl, or aryl), and (iii) the piperidine attachment point (3-yl vs. 4-yl) [1]. A 5-yl imidazole attachment, as in the target compound, places the piperidine nitrogen and the imidazole N3 in a distinct spatial relationship compared to the 4-yl regioisomer, altering hydrogen-bonding geometry and vector angles in target binding pockets [2]. The tert-butyl group provides steric shielding of the imidazole N3, modulating metabolic stability and off-target promiscuity relative to smaller alkyl congeners [3]. Generic substitution with a regioisomer or alternative N-substituent—without quantitative comparator data—introduces uncontrolled variables in structure-activity relationship (SAR) campaigns and library synthesis.

Quantitative Differentiation Evidence for 3-(1-tert-Butyl-1H-imidazol-5-yl)piperidine (CAS 1603236-39-0)


Regioisomeric Substitution Position: Imidazol-5-yl vs. Imidazol-4-yl Attachment

The target compound features piperidine attachment at the imidazole 5-position, which differs from the more common 4-yl regioisomer (e.g., 3-(1-tert-butyl-1H-imidazol-4-yl)piperidine, CAS not found). In the kinase modulator patent family exemplified by PCT/US2013/070258, imidazol-5-yl-piperidine scaffolds are claimed specifically for p70S6K and related AGC kinase inhibition, whereas imidazol-4-yl-piperidine analogs are not exemplified in the same structural class [1]. The 5-yl attachment orients the piperidine NH vector approximately 60° relative to the imidazole plane versus ~120° for the 4-yl isomer, a geometric difference that alters hydrogen-bond complementarity with kinase hinge regions [2]. No direct head-to-head biochemical comparison between the 5-yl and 4-yl regioisomers of the tert-butyl congener has been published; this evidence is drawn from patent structural preference and molecular modeling inference.

Medicinal Chemistry Scaffold-based drug design Kinase inhibitor library

N-Substituent Steric Bulk: tert-Butyl vs. Methyl on Imidazole N1

The tert-butyl substituent on the imidazole N1 provides significantly greater steric bulk than the commonly used methyl analog (e.g., 3-(1-methyl-1H-imidazol-5-yl)piperidine). Taft steric parameter (Es) values are –1.54 for tert-butyl versus 0.00 for methyl, representing a substantial increase in steric demand [1]. In the context of imidazole-containing kinase inhibitors, tert-butyl N-substitution has been associated with reduced CYP450-mediated N-dealkylation compared to smaller alkyl groups, as demonstrated in the broader imidazolyl-piperidine chemotype in Merck's kinase modulator program [2]. Quantitative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for this specific compound versus its methyl analog has not been published and represents a data gap.

Metabolic stability CYP450 oxidation Steric shielding

Piperidine 3-yl Attachment: Conformational Flexibility vs. 4-yl Isomers

The target compound employs a piperidine 3-yl (meta) attachment to the imidazole, as opposed to the more planar 4-yl (para) attachment in compounds such as 4-(1-tert-butyl-1H-imidazol-5-yl)piperidine. The 3-yl attachment introduces an sp³-hybridized chiral center at the piperidine C3 position, creating two enantiomeric forms that can be resolved for stereospecific SAR exploration [1]. By contrast, 4-yl-piperidine analogs lack this stereochemical diversity element. The commercial availability of the racemic mixture at 95% purity enables procurement for initial screening, with the option for chiral resolution if differential activity is observed.

Conformational analysis Fragment-based drug design Vector diversity

Commercial Purity Benchmarking: ≥95% HPLC Purity Specification

The compound is supplied at ≥95% purity (HPLC) as a powder by Sigma-Aldrich (Enamine catalog) and at minimum 95% purity by Biosynth via CymitQuimica . This purity level is consistent with industry standards for fragment and scaffold building blocks intended for hit-to-lead chemistry. Comparable imidazolyl-piperidine building blocks in the Enamine catalog (e.g., 4-(1H-imidazol-5-yl)piperidine, 3-(1H-imidazol-4-yl)piperidine) are also typically offered at 95–97% purity, indicating that the target compound meets the prevailing quality benchmark for this scaffold class . The assigned MDL number MFCD31615815 confirms the compound's registration as a discrete chemical entity in the Available Chemicals Directory [1].

Quality control Procurement specification Library synthesis

Recommended Application Scenarios for 3-(1-tert-Butyl-1H-imidazol-5-yl)piperidine (CAS 1603236-39-0) Based on Structural Evidence


Kinase-Focused Fragment Library Design Requiring Imidazole Hinge-Binding Motifs

The imidazol-5-yl-piperidine scaffold is specifically claimed in the Merck kinase modulator patent family (PCT/US2013/070258) for p70S6K and related AGC kinase inhibition [1]. When designing a fragment or lead-like library targeting the ATP-binding site of serine/threonine kinases, the 5-yl imidazole attachment positions the piperidine NH for potential hinge-region hydrogen bonding. The tert-butyl group on N1 provides steric bulk to occupy the selectivity pocket adjacent to the hinge. This compound can serve as a core scaffold for parallel amide or sulfonamide derivatization at the piperidine nitrogen.

Stereochemical SAR Exploration via Chiral Resolution

The racemic nature of the 3-substituted piperidine (sp³ chiral center) provides an opportunity to evaluate enantiomer-dependent target engagement [1]. Procurement of the racemate (95% purity, Sigma-Aldrich ) enables initial screening; if differential activity is observed, chiral preparative HPLC resolution can yield individual enantiomers for follow-up IC50/EC50 determination and eudysmic ratio calculation, adding a dimension of SAR not available with achiral 4-yl-piperidine analogs.

GPCR Ligand Scaffold Derivatization (Histamine H3/H4 and Sigma Receptor Programs)

Imidazolyl-piperidine derivatives are established pharmacophores for histamine H3/H4 receptor antagonism as demonstrated in the AstraZeneca patent family [1]. The 3-(1-tert-butyl-1H-imidazol-5-yl)piperidine scaffold places the basic piperidine nitrogen at a meta relationship to the imidazole, a geometry consistent with reported H3 antagonist pharmacophore models. The tert-butyl substituent on the imidazole may enhance CNS penetration relative to polar N-substituents, making this scaffold suitable for CNS-targeted GPCR programs.

Metabolic Stability Optimization via Steric Shielding

The tert-butyl group provides steric shielding of the imidazole ring, a recognized strategy for reducing CYP450-mediated oxidation at the imidazole N3 position [1]. When compared to N-methyl imidazole analogs (Taft Es = 0.00 vs. –1.54 for tert-butyl), the enhanced steric demand may translate to improved metabolic stability in liver microsome assays. Procurement for comparative intrinsic clearance (CLint) studies against N-methyl and N-isopropyl analogs is recommended to quantify this effect in the specific chemical context.

Quote Request

Request a Quote for 3-(1-tert-butyl-1H-imidazol-5-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.